Pharmacopeial Regulatory Designation: EP Impurities D + E as Summed Specification Parameter
In the British Pharmacopoeia / European Pharmacopoeia monograph for Montelukast Sodium (Ph. Eur. monograph 2583), Impurities D and E are regulated as a combined analytical entity with a single summed acceptance limit. The official monograph lists the specification: 'sum of impurities D and E: maximum 0.15 per cent' [1]. The relative retention time for Impurities D and E is reported as approximately 0.9 with reference to montelukast (retention time approximately 7 minutes) under the specified Related Substances HPLC method (C18 column, water–acetonitrile–trifluoroacetic acid gradient, UV 238 nm) [1]. In contrast, individual impurities within the monograph carry discrete limits: Impurity C at maximum 0.2%, Impurities F and G at maximum 0.15% each. This regulatory framework establishes that quality control laboratories must have a reference standard that simultaneously represents both Impurity D and Impurity E to demonstrate compendial compliance; a single-isomer standard of Impurity D (CAS 1187586-61-3) or Impurity E (CAS 1187586-58-8) alone is insufficient to satisfy this requirement [1].
| Evidence Dimension | Regulatory specification – summed impurity acceptance criterion |
|---|---|
| Target Compound Data | Montelukast Bis-sulfide (Mixture of Diastereomers) CAS 1242260-05-4: represents both EP Impurity D and EP Impurity E co-eluting at RRT approximately 0.9; regulated as summed parameter ≤ 0.15% |
| Comparator Or Baseline | Single-isomer EP Impurity D (CAS 1187586-61-3) or EP Impurity E (CAS 1187586-58-8): each represents only one diastereomer; cannot individually satisfy the combined D+E specification |
| Quantified Difference | The mixture provides simultaneous coverage of both required impurity peaks; single-isomer standards cover only 1 of 2 required analytes |
| Conditions | BP/Ph. Eur. Related Substances HPLC method: C18 column (0.05 m × 4.6 mm), trifluoroacetic acid–water–acetonitrile gradient, flow rate 1.2 mL/min, UV detection at 238 nm, injection 10 µL [1] |
Why This Matters
For ANDA filing and commercial batch release, a single reference standard that authenticates both co-regulated impurities simultaneously reduces the number of reference materials required, streamlines system suitability testing, and eliminates the risk of peak misidentification that arises when using two separate single-isomer standards.
- [1] British Pharmacopoeia Commission. Montelukast Sodium. In: British Pharmacopoeia 2012, Volume I & II, Ph. Eur. monograph 2583. London: The Stationery Office; 2012. Available at: https://www.drugfuture.com/Pharmacopoeia/BP2012/data/7127.html (accessed 2026-05-04). Lines 62–71 report relative retention for impurities D and E (approximately 0.9) and the summed acceptance limit of 0.15%. View Source
